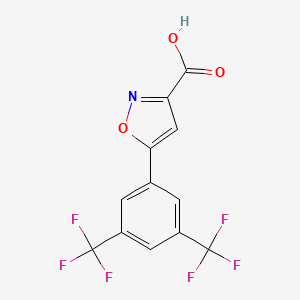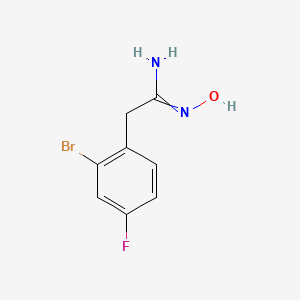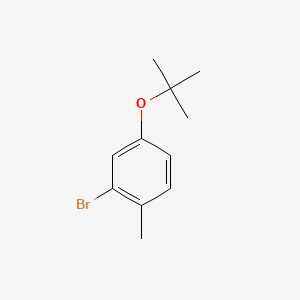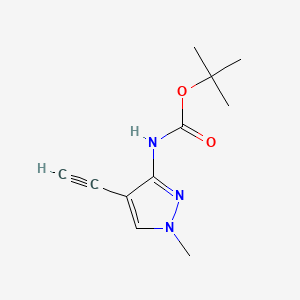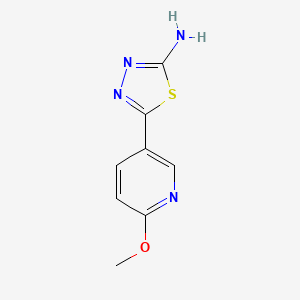
1-(4-Bromo-3-chlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a guanidine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)guanidine typically involves the reaction of 4-bromo-3-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired guanidine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the guanidine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenylguanidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives, respectively.
科学的研究の応用
1-(4-Bromo-3-chlorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
- 1-(4-Bromo-2-chlorophenyl)guanidine
- 1-(4-Bromo-3-fluorophenyl)guanidine
- 1-(4-Chloro-3-fluorophenyl)guanidine
Comparison: 1-(4-Bromo-3-chlorophenyl)guanidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC名 |
2-(4-bromo-3-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChIキー |
ZRURDMWZMRGKNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C(N)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


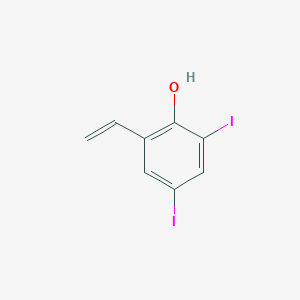

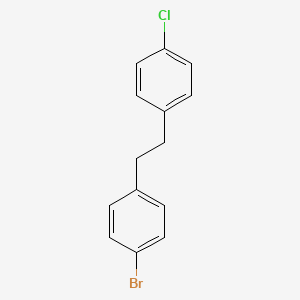
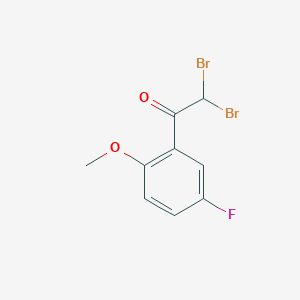

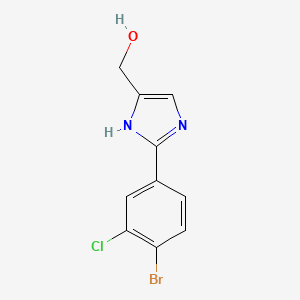
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
